4-Methylpentedrone Hydrochloride
Description
Contextualization within the Landscape of Synthetic Cathinones
Synthetic cathinones are a class of drugs structurally related to cathinone (B1664624), the primary psychoactive alkaloid found in the khat plant (Catha edulis). ontosight.aimdpi.com These synthetic analogues have become a significant area of study due to their rapid emergence and constantly evolving chemical structures. nih.govjohnshopkins.edu
4-Methylpentedrone (B3026277) is a synthetic stimulant belonging to the cathinone class. ontosight.aichemicalbook.com It is a derivative of pentedrone (B609907), featuring a methyl group added at the para-position (position 4) of the phenyl ring. chemicalbook.com First synthesized in the 1960s, it has re-emerged as a designer drug. wikipedia.orgwikiwand.com Chemically, it is classified as a substituted cathinone, which is a sub-category of the broader phenethylamine (B48288) family. mdpi.com The hydrochloride salt form, 4-Methylpentedrone Hydrochloride, is a common preparation for analytical reference and research purposes.
The systematic IUPAC name for 4-Methylpentedrone is 2-(methylamino)-1-(p-tolyl)pentan-1-one. It is also commonly referred to by several synonyms and abbreviations.
| Nomenclature Type | Name/Synonym | Reference |
|---|---|---|
| IUPAC Name | 2-(methylamino)-1-(p-tolyl)pentan-1-one | nih.gov |
| Common Synonyms | 4-MPD | chemicalbook.com |
| 4-Methyl-α-methylamino-valerophenone | chemicalbook.com | |
| 4-Methyl-α-methylaminovalerophenone | wikipedia.org |
The chemical structure of 4-Methylpentedrone is closely related to several other synthetic cathinones. Understanding these relationships is crucial for predicting the pharmacological and toxicological properties of new emerging analogues. nih.gov
4-MPD is a higher homologue of several other cathinones, meaning it has a similar core structure but differs by the addition of a specific group, in this case, a propyl group on the alpha-carbon.
Pentedrone: 4-MPD is the p-methyl derivative of pentedrone. chemicalbook.comwikipedia.org Pentedrone itself is a substituted cathinone structurally similar to methcathinone (B1676376). chemicalbook.com
Mephedrone (B570743) (4-methylmethcathinone): 4-MPD is a higher homologue of mephedrone. chemicalbook.comwikipedia.org
4-Methylbuphedrone (4-MeMABP): 4-MPD is also a higher homologue of 4-methylbuphedrone. chemicalbook.comwikipedia.org
Pyrovalerone: 4-MPD can be viewed as the methylamino analog of pyrovalerone. wikipedia.org
4-Methyl-α-ethylaminopentiophenone (4-MEAP): This compound is a higher homolog of 4-MPD, with an ethyl group replacing the methyl group on the amine. wikipedia.org It has been reportedly missold as 4-MPD. wikipedia.orgwikipedia.org
| Compound | Structural Relationship to 4-Methylpentedrone | Reference |
|---|---|---|
| Pentedrone | Parent compound; 4-MPD is the p-methyl derivative. | chemicalbook.comwikipedia.org |
| Mephedrone (4-methylmethcathinone) | Lower homologue. | chemicalbook.comwikipedia.org |
| 4-Methylbuphedrone (4-MeMABP) | Lower homologue. | chemicalbook.comwikipedia.org |
| Pyrovalerone | 4-MPD is the methylamino analog. | wikipedia.org |
| 4-Methyl-α-ethylaminopentiophenone (4-MEAP) | Higher homologue (N-ethyl instead of N-methyl). | wikipedia.org |
Significance of Academic Inquiry into Emerging Psychoactive Substances
The continuous emergence of new psychoactive substances (NPS) presents a significant challenge to public health and forensic science. nih.gov Academic research is vital for several reasons:
Identification and Characterization: Scientific studies are essential to identify the chemical structures and properties of new compounds entering the illicit drug market. nih.govnih.gov
Understanding Mechanisms of Action: Research helps to elucidate how these substances interact with biological systems, which is fundamental to understanding their effects. nih.gov For instance, studies have investigated the effects of 4-MPD on dopamine (B1211576) and serotonin (B10506) transporters. nih.govresearchgate.net
Development of Analytical Methods: Academic inquiry drives the development of sensitive and specific analytical techniques for the detection of NPS in various matrices, which is crucial for forensic toxicology and clinical diagnosis. nih.gov
Informing Policy and Public Health Responses: Scientific evidence is critical for informing legislative decisions and public health strategies aimed at mitigating the potential harms associated with NPS. nihr.ac.ukirishtimes.com The lack of knowledge about the health risks of NPS among the public and even healthcare professionals highlights the need for more research and education. nih.gov
The study of compounds like this compound contributes to a broader understanding of the structure-activity relationships within the synthetic cathinone class, aiding in the prediction of the properties of future emerging substances. nih.gov
Structure
3D Structure of Parent
Properties
Molecular Formula |
C13H20ClNO |
|---|---|
Molecular Weight |
241.76 g/mol |
IUPAC Name |
2-(methylamino)-1-(4-methylphenyl)pentan-1-one;hydrochloride |
InChI |
InChI=1S/C13H19NO.ClH/c1-4-5-12(14-3)13(15)11-8-6-10(2)7-9-11;/h6-9,12,14H,4-5H2,1-3H3;1H |
InChI Key |
WAZUVZLQZASDGC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)C1=CC=C(C=C1)C)NC.Cl |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 4 Methylpentedrone Hydrochloride
Chemical Synthesis Pathways for Cathinone (B1664624) Derivatives
The synthesis of cathinone derivatives, including 4-Methylpentedrone (B3026277), typically follows established organic chemistry principles. These compounds are β-keto phenethylamines, and their synthesis often involves the formation of this core structure through several reliable routes. nih.gov
One of the most prevalent methods starts with a substituted propiophenone. wikipedia.org This precursor undergoes an alpha-bromination reaction, typically using bromine in a suitable solvent, to introduce a bromine atom at the carbon adjacent to the carbonyl group. researchgate.netscribd.com The resulting α-bromoketone is a key intermediate. This intermediate is then subjected to amination by reacting it with a primary or secondary amine. researchgate.netnih.gov For instance, in the synthesis of N-methylated cathinones like 4-Methylpentedrone, methylamine (B109427) is used. scribd.com This reaction substitutes the bromine atom with the methylamino group, forming the final cathinone structure. The product is often isolated as a hydrochloride salt to enhance its stability. researchgate.net
An alternative, though less common for clandestinely produced substances, is the oxidation of a corresponding amino alcohol precursor (an ephedrine (B3423809) analogue). europa.eu For example, methcathinone (B1676376) can be synthesized by the oxidation of ephedrine or pseudoephedrine, often using an oxidizing agent like potassium permanganate. europa.eu This method can be stereoselective if an enantiomerically pure precursor is used. europa.eu
Precursors and Intermediate Compounds in 4-Methylpentedrone Hydrochloride Elucidation
The synthesis of this compound involves specific precursor molecules and the formation of a key intermediate. The elucidation of its structure relies on the logical progression through these chemical entities.
The primary starting material is typically 4-methylpropiophenone . However, for 4-Methylpentedrone, which has a pentanone core, the synthesis would logically start from 1-(p-tolyl)pentan-1-one (also known as 4'-methylvalerophenone). This precursor is subjected to bromination at the alpha-position (the carbon atom adjacent to the carbonyl group) to yield the crucial intermediate, 2-bromo-1-(p-tolyl)pentan-1-one . nih.gov
This α-bromoketone intermediate is highly reactive and serves as an electrophile. The subsequent and final step in forming the carbon-nitrogen backbone is the reaction of this intermediate with methylamine (CH₃NH₂). scribd.comnih.gov The nitrogen atom of the methylamine acts as a nucleophile, displacing the bromide ion and forming 4-Methylpentedrone free base. To produce the final, more stable product, the free base is treated with hydrochloric acid (HCl) to form This compound . researchgate.net
The table below summarizes the key compounds in this synthetic pathway.
| Compound Name | Molecular Formula | Role in Synthesis |
| 1-(p-tolyl)pentan-1-one | C₁₂H₁₆O | Starting Precursor |
| 2-bromo-1-(p-tolyl)pentan-1-one | C₁₂H₁₅BrO | Key Intermediate |
| Methylamine | CH₅N | Reagent |
| 4-Methylpentedrone | C₁₃H₁₉NO | Final Product (Free Base) |
| This compound | C₁₃H₂₀ClNO | Final Product (Salt) |
Enantiomeric Considerations in this compound Synthesis
4-Methylpentedrone possesses a chiral center at the alpha-carbon (the carbon atom bearing the methylamino group), meaning it exists as a pair of enantiomers: (R)-4-Methylpentedrone and (S)-4-Methylpentedrone. nih.gov Unless a stereospecific synthetic route is employed, the standard synthesis procedures result in a racemic mixture (a 50:50 mixture of both enantiomers). nih.gov The separation and study of individual enantiomers are significant in stereochemistry as they can exhibit different biological and toxicological properties. nih.govnih.gov
Several methods can be employed for the chiral resolution of racemic cathinones:
Diastereomeric Salt Crystallization : This is a classic method for resolving racemates. wikipedia.org The racemic amine (like 4-Methylpentedrone) is reacted with a chiral resolving agent, which is typically a chiral acid such as (+)- or (-)-tartaric acid or its derivatives. nih.govgoogle.com This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. wikipedia.org Once a pure diastereomeric salt is isolated, the chiral resolving agent is removed to yield the pure enantiomer of the cathinone. google.com
Chiral Chromatography : High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. researchgate.netnih.gov The enantiomers of the racemic mixture interact differently with the chiral environment of the column, leading to different retention times and thus their separation. nih.govnih.gov
Asymmetric Synthesis : It is also possible to synthesize a single enantiomer directly. This can be achieved by using an enantiomerically pure starting material, such as a specific enantiomer of an amino acid, in a synthetic route that maintains the stereochemical integrity. nih.gov
The crystal structure of racemic this compound has been shown to contain both enantiomeric ion pairs within the unit cell of the crystal lattice. nih.gov
Stability Protocols for Resolved Enantiomers in Research Settings
The stability of resolved enantiomers is a critical factor for their storage and use in research. While the hydrochloride salts of cathinones are generally stable as solids, their stability in solution can be a concern, particularly regarding their chiral integrity. nih.govnih.gov
The primary stability issue for chiral cathinones is racemization—the conversion of a pure enantiomer back into a racemic mixture. This process can occur in solution and is often pH-dependent. nih.gov The mechanism involves the deprotonation of the alpha-carbon, forming an achiral enol or enolate intermediate, which can then be reprotonated from either side to form either the (R) or (S) enantiomer. Higher pH (more alkaline conditions) can facilitate this deprotonation and thus accelerate racemization. nih.gov
For research purposes, maintaining the enantiomeric purity of 4-Methylpentedrone requires specific stability protocols:
Storage Conditions : Resolved enantiomers should be stored as solid hydrochloride salts in a cool, dry, and dark environment to prevent degradation.
Solution Preparation : When preparing solutions, it is crucial to use appropriate buffers to maintain a pH that minimizes racemization. Acidic to neutral pH is generally preferred. Studies on related cathinones have shown that the hydrochloride salt of enantiomers can be stable in aqueous/ethanolic solutions at room temperature for at least 24 hours without significant racemization. nih.gov
Purity Checks : The enantiomeric excess (ee) of the sample should be periodically checked, especially if stored in solution for extended periods. This is typically done using chiral HPLC. nih.gov
Adherence to these protocols is essential to ensure that any observed activity in research studies can be confidently attributed to the specific enantiomer being tested.
Advanced Analytical Characterization of 4 Methylpentedrone Hydrochloride
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are instrumental in probing the molecular structure of 4-methylpentedrone (B3026277) hydrochloride by examining the interaction of the compound with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D: ¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy provides comprehensive information about the carbon-hydrogen framework of a molecule. For 4-methylpentedrone hydrochloride, both one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are used for complete structural assignment. kcl.ac.uk The analysis is typically performed by dissolving the sample in a deuterated solvent, such as Dimethyl sulfoxide-d6 (DMSO-d6). nih.gov
The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments. The ¹³C NMR spectrum provides information on the different carbon atoms in the molecule. nih.gov Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish connectivity between protons and carbons, confirming the precise arrangement of atoms within the 4-methylpentedrone structure. kcl.ac.uk The data from these analyses confirm the presence of a methyl group substituent in the para-position on the benzene (B151609) skeleton. kcl.ac.uk
¹H and ¹³C NMR Spectral Data for this compound
The following table presents the chemical shifts (δ) in parts per million (ppm) and assignments for the respective nuclei.
| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) | Assignment |
| H-2 | 5.25 (m) | 61.1 | Methine proton adjacent to carbonyl |
| H-4 | 1.85-1.95 (m) | 30.5 | Methylene group |
| H-5 | 1.25-1.40 (m) | 19.8 | Methylene group |
| H-6 | 0.85 (t) | 13.5 | Terminal methyl group |
| H-2', H-6' | 7.85 (d) | 129.5 | Aromatic protons |
| H-3', H-5' | 7.35 (d) | 129.2 | Aromatic protons |
| C-1 | - | 195.5 | Carbonyl carbon |
| C-1' | - | 131.2 | Aromatic carbon (quaternary) |
| C-4' | - | 144.8 | Aromatic carbon (quaternary) |
| N-CH₃ | 2.55 (s) | 32.7 | N-methyl group |
| Ar-CH₃ | 2.40 (s) | 21.2 | Aromatic methyl group |
| NH | 9.45 (br s) | - | Amine proton |
Data compiled from scientific literature. kcl.ac.uknih.gov Note: m = multiplet, t = triplet, d = doublet, s = singlet, br s = broad singlet.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. In the analysis of this compound, the FT-IR spectrum shows characteristic absorption bands that confirm its structure as a synthetic cathinone (B1664624). kcl.ac.uk A strong absorption band corresponding to the carbonyl (C=O) group conjugated with the phenyl ring is observed in the range of 1700-1680 cm⁻¹. kcl.ac.uk Specifically, this peak has been reported at 1688 cm⁻¹. nih.gov Additionally, a broad absorption spectrum between 3100 cm⁻¹ and 2200 cm⁻¹ is indicative of C-H stretching and the presence of the amine hydrochloride salt. kcl.ac.uk Characteristic C-C vibrations from the aromatic ring are also identified at approximately 1605 cm⁻¹. nih.gov
Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100 - 2200 | Stretching | C-H and Amine Salt (N-H) |
| 1688 | Stretching | Carbonyl (C=O) |
Data sourced from published analytical characterizations. kcl.ac.uknih.gov
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR and is particularly useful for identifying specific functional groups. In the analysis of this compound, Raman spectroscopy confirms the presence of the carbonyl group with a strong characteristic band observed at 1690 cm⁻¹. nih.gov This technique is valuable for characterizing designer cathinones by identifying key functional groups. nih.gov
Key Raman Shift for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|
Data obtained from spectroscopic studies. nih.gov
Ultraviolet-Visible (UV-VIS) Spectroscopy
Ultraviolet-Visible (UV-VIS) spectroscopy measures the absorption of UV or visible light by a compound, which is related to its electronic transitions. For this compound, the UV-VIS spectrum shows a maximum absorbance (λmax) at 261 nm when dissolved in methanol (B129727). nih.gov This absorption is characteristic of the electronic structure of the molecule, particularly the substituted benzene ring conjugated with the carbonyl group. nih.gov
Chromatographic and Mass Spectrometric Approaches for Identification and Quantification
Chromatographic techniques coupled with mass spectrometry are the cornerstone of forensic analytical chemistry, offering high sensitivity and specificity for the separation, identification, and quantification of compounds in complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used method for the analysis of volatile and thermally stable compounds like synthetic cathinones. kcl.ac.uk In the GC-MS analysis of 4-methylpentedrone, the molecule is first separated from other components in the gas chromatograph before being introduced into the mass spectrometer. nih.gov The mass spectrometer bombards the molecule with electrons, causing it to fragment in a reproducible manner. The resulting mass spectrum is a chemical fingerprint of the molecule. nih.gov
The electron ionization (EI) mass spectrum of 4-methylpentedrone shows several characteristic fragment ions. The most abundant fragment ion, known as the base peak, is the immonium ion at a mass-to-charge ratio (m/z) of 100.2, which results from the cleavage between the alpha and beta carbon atoms relative to the carbonyl group. kcl.ac.uk Other significant fragments include ions at m/z 121.1 and 149.1, which are characteristic of a benzene ring with a 3,4-methylenedioxy substituent, although in the case of 4-MPD, the fragmentation pattern confirms the p-tolyl group. kcl.ac.uk This technique is not only used for structural confirmation but also for the quantification of 4-methylpentedrone in various matrices, including biological samples. nih.govresearchgate.net
Key Mass Fragments in the EI-MS Spectrum of 4-Methylpentedrone
| Mass-to-Charge Ratio (m/z) | Significance |
|---|---|
| 100.2 | Base Peak, Immonium ion from α-β cleavage |
| 121.1 | Characteristic fragment |
Data compiled from mass spectrometric analysis reports. kcl.ac.uk
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the structural elucidation of novel compounds like 4-methylpentedrone, providing highly accurate mass measurements that facilitate the determination of elemental compositions for the parent molecule and its fragments.
Studies utilizing techniques such as electrospray ionization (ESI) coupled with HRMS have been instrumental in characterizing 4-MPD. mdpi.com Analysis via HRMS allows for the determination of the exact mass of the protonated molecule [M+H]⁺. For 4-methylpentedrone, the protonated molecular ion is observed at an m/z of 206.1539, corresponding to the elemental composition C₁₃H₂₀NO⁺. nih.gov
Tandem HRMS (MS/MS) experiments provide detailed structural information through characteristic fragmentation patterns. The fragmentation of 4-MPD is in accordance with previously characterized cathinones. nih.gov Key fragmentation pathways include the loss of water (-18.0100 u) from the protonated molecule, resulting in a fragment ion at m/z 188.1433 (C₁₃H₁₈N⁺). nih.gov Further fragmentation via sigma bond cleavage leads to an ion at m/z 146.0964 (C₁₀H₁₂N⁺), while elimination of the amine moiety produces a fragment at m/z 175.1117 (C₁₂H₁₅O⁺). nih.gov The base peak in the mass spectrum is often an immonium ion resulting from cleavage alpha to the nitrogen atom.
Table 1: HRMS Fragmentation Data for 4-Methylpentedrone [M+H]⁺
| Observed m/z | Elemental Composition | Proposed Fragment Structure / Origin | Reference |
|---|---|---|---|
| 206.1539 | C₁₃H₂₀NO⁺ | Protonated Molecule [M+H]⁺ | nih.gov |
| 188.1433 | C₁₃H₁₈N⁺ | Loss of H₂O | nih.gov |
| 175.1117 | C₁₂H₁₅O⁺ | Elimination of the amine moiety | nih.gov |
| 146.0964 | C₁₀H₁₂N⁺ | Sigma bond cleavage post-water loss | nih.gov |
| 145.0885 | C₁₀H₁₁O⁺ | α-cleavage, loss of C₃H₈N | mdpi.com |
Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS)
Liquid chromatography coupled to mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are primary methods for the detection and quantification of synthetic cathinones in various matrices. wikipedia.orgchemical-planet.org These methods offer high sensitivity and selectivity, which is crucial for distinguishing between structurally similar analogues.
For 4-MPD, LC-MS methods have been developed and validated for its identification and as part of broader screening for synthetic cathinones. nih.govwikipedia.org A typical setup involves reversed-phase chromatography. For instance, a study on the in vitro metabolism of 4-MPD utilized a high-performance liquid chromatography system coupled to a high-resolution mass spectrometer (HPLC-HRMS/MS). nih.govglpbio.com The chromatographic separation is critical, as it resolves isomers and removes matrix interferences before detection by the mass spectrometer. The use of tandem mass spectrometry, often in multiple reaction monitoring (MRM) mode, allows for highly specific and sensitive quantification by monitoring specific precursor-to-product ion transitions.
Table 2: Example LC-MS/MS Method Parameters for Cathinone Analysis
| Parameter | Condition | Reference |
|---|---|---|
| LC System | Agilent 1200 series or similar | |
| Column | Kinetex® Biphenyl or Polar C18 | |
| Mobile Phase | Gradient of water and acetonitrile (B52724)/methanol with additives like formic acid or ammonium (B1175870) acetate | |
| Flow Rate | 0.2 - 0.6 mL/min | |
| MS System | Triple Quadrupole (QqQ) or Time-of-Flight (TOF) | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) or Full Scan HRMS | nih.gov |
High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely accessible and robust technique for the quantification and purity assessment of bulk chemical samples. mdpi.com The method relies on the principle that the analyte absorbs light at a specific wavelength. For 4-methylpentedrone, the presence of the substituted aromatic ring gives it a distinct UV absorbance profile.
The maximum absorbance (λmax) for 4-methylpentedrone has been reported to be at 261 nm, which is utilized for its detection. Analytical methods often employ a reversed-phase column (such as C8 or C18) with a gradient mobile phase typically consisting of acidified water and an organic solvent like acetonitrile. While not as selective as mass spectrometry, HPLC-UV is highly effective for determining the purity of a substance when a reference standard is available and for quantitative analysis in quality control settings.
Table 3: HPLC-UV Method Parameters for 4-Methylpentedrone Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Kinetex® C8 (100 × 2.1 mm, 5 µm) | |
| Mobile Phase A | 0.1% v/v Trifluoroacetic acid (TFA) in water | |
| Mobile Phase B | Acetonitrile | |
| Gradient | 0% B ramping to 90% B over 20 minutes | |
| Flow Rate | 0.2 mL/min | |
| Detection Wavelength (λmax) | 261 nm | |
| Injection Volume | 5 µL |
X-ray Crystallography for Crystalline Structure Determination
X-ray crystallography is the definitive analytical method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides unequivocal proof of structure, including the precise arrangement of atoms, bond lengths, bond angles, and stereochemistry. It is particularly valuable for identifying the specific salt form (e.g., hydrochloride) and for determining whether the compound exists as a single enantiomer or a racemic mixture in the crystal lattice. wikipedia.org
As of this writing, a peer-reviewed publication detailing the single-crystal X-ray diffraction analysis of this compound could not be located. However, the technique has been successfully applied to closely related synthetic cathinones, such as 1-(4-methylphenyl)-2-(ethylamino)pentan-1-one (4-MEAP) hydrochloride. wikipedia.org In the analysis of 4-MEAP HCl, X-ray crystallography confirmed the molecular structure and revealed that the compound crystallized as a racemic mixture with two enantiomeric ion pairs in the unit cell. wikipedia.org Application of this technique to this compound would provide the same level of definitive structural confirmation, which is the gold standard for chemical characterization.
Purity Verification and Impurity Profiling Methodologies
Ensuring the identity and purity of chemical standards is critical for accurate analytical testing. The analysis of seized materials and products from online vendors has shown that synthetic cathinone products can be impure, adulterated, or entirely different from what is advertised.
A significant finding in the context of 4-MPD was a report where a substance marketed and sold online as 4-methylpentedrone was analytically determined to be 2-(ethylamino)-1-(4-methylphenyl)-1-pentanone (4-MEAP), a related but distinct cathinone. chemical-planet.org This highlights a major challenge in the field: the misrepresentation of products, where one substance is substituted for another.
Impurity profiling commonly employs chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and LC-MS. These methods can separate and identify byproducts from the synthesis, residual starting materials, or adulterants added to the bulk powder. For example, analysis of a 4-MPD sample by GC-MS revealed a sharp, distinct main peak with some minor impurities. The identification of isomeric impurities, such as those where the amino and keto groups have swapped positions, is also a critical aspect of purity analysis, as these isomers can have different pharmacological and toxicological profiles.
Table 4: Known Impurities and Related Compounds in Cathinone Products
| Compound Type | Example | Context / Significance | Reference |
|---|---|---|---|
| Mislabeled Product / Isomer | 4-methyl-α-ethylaminopentiophenone (4-MEAP) | Sold incorrectly as 4-methylpentedrone (4-MPD). | chemical-planet.org |
| Isomeric Impurity | Isopentedrone | By-product from pentedrone (B609907) synthesis. | |
| Adulterant | Caffeine | Frequently detected adulterant in seized cathinone products. | |
| Synthesis Byproduct | Minor unidentified peaks | Often observed in GC-MS analysis of bulk powders. |
Challenges in Analytical Characterization of Novel Cathinones
The forensic and analytical chemistry communities face significant hurdles in the characterization of novel synthetic cathinones like 4-MPD. These challenges stem from the dynamic and clandestine nature of the NPS market.
A primary challenge is the sheer number and rapid emergence of new analogues. Chemical structures are constantly tweaked to circumvent legislative controls, meaning laboratories must continuously update their analytical methods and reference libraries. This leads to a second major issue: the lack of certified reference materials and authenticated analytical data for new compounds, which is essential for unequivocal identification and quantification.
From a technical standpoint, the structural similarity among cathinone analogues presents a significant analytical problem. Many cathinones are isomers (e.g., positional isomers of substituents on the aromatic ring) that can have very similar chromatographic retention times and mass spectra, making them difficult to distinguish. Gas chromatography analysis is further complicated by the thermal lability of many cathinones. The β-keto group can make these compounds susceptible to degradation in the hot GC inlet, potentially leading to inaccurate identification and quantification. This necessitates careful method development to minimize thermal decomposition or the use of derivatization, which itself can be complex for certain cathinones.
Table of Mentioned Compounds
| Abbreviation / Trivial Name | Full Chemical Name |
|---|---|
| 4-MPD | 4-Methylpentedrone / 2-(methylamino)-1-(4-methylphenyl)pentan-1-one |
| 4-MEAP | 4-methyl-α-ethylaminopentiophenone / 2-(ethylamino)-1-(4-methylphenyl)-1-pentanone |
| 4-FPD | 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one |
| Pentedrone | 2-(methylamino)-1-phenyl-1-pentanone |
| Isopentedrone | 1-methylamino-1-phenylpentan-2-one |
| Metaphedrone | 3-Methylmethcathinone / 2-(methylamino)-1-(3-methylphenyl)propan-1-one |
| Caffeine | 1,3,7-Trimethylpurine-2,6-dione |
Pharmacological Investigations of 4 Methylpentedrone Hydrochloride
Monoamine Transporter Interactions
The primary mechanism of action for 4-Methylpentedrone (B3026277) is the inhibition of monoamine transporters. Like other synthetic cathinones, it blocks the reuptake of dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT), thereby increasing their extracellular concentrations. frontiersin.orgnih.gov The potency of 4-MPD varies across these transporters, defining its specific stimulant profile.
Research demonstrates that 4-Methylpentedrone is a potent inhibitor of the dopamine transporter (DAT). frontiersin.orgnih.gov In vitro studies have quantified this activity, showing a significant affinity for DAT. One study determined the half-maximal inhibitory concentration (IC50) of 4-Methylpentedrone at the human dopamine transporter (hDAT) to be 0.46 µM. nih.gov Another investigation reported an IC50 value of 261 nM for DAT inhibition. This potency is comparable to that of amphetamine (IC50 of 257 nM) but less potent than cocaine (IC50 of 111 nM).
Compared to its potent effects on the dopamine transporter, 4-Methylpentedrone displays significantly lower potency at the serotonin transporter (SERT). nih.gov Studies show a much higher IC50 value for SERT, with one report citing it as 2.31 µM. nih.gov This indicates a weaker interaction with the machinery for serotonin reuptake. This disparity in potency between DAT and SERT is a key feature of its pharmacological profile.
The selectivity of a compound for one monoamine transporter over another is crucial in defining its effects. The DAT/SERT inhibition ratio, calculated from IC50 values, provides a measure of this selectivity. For 4-Methylpentedrone, the DAT/SERT ratio has been reported to be approximately 5.02. This indicates a preferential inhibition of the dopamine transporter over the serotonin transporter. nih.gov
When compared to other stimulants, this profile is noteworthy. Cocaine, for instance, has a DAT/SERT ratio of 1.64, showing less selectivity. nih.gov In contrast, all tested second-generation synthetic cathinones in one study, including 4-MPD, exhibited higher DAT/SERT ratios than cocaine. nih.gov This pronounced preference for dopamine transporter inhibition aligns 4-Methylpentedrone with other potent stimulants known for a high potential for abuse. nih.gov
Table 1: Comparative Transporter Inhibition Potency (IC50)
| Compound | DAT IC50 (µM) | SERT IC50 (µM) | DAT/SERT Ratio |
|---|---|---|---|
| 4-Methylpentedrone (4-MPD) | 0.46 nih.gov | 2.31 nih.gov | ~5.02 nih.gov |
| Cocaine | 0.111 | 0.182 | ~1.64 |
| Amphetamine | 0.257 | >10 | >39 |
Note: Data for Cocaine and Amphetamine are presented for comparative purposes. The DAT/SERT ratio is calculated as (1/IC50 DAT) / (1/IC50 SERT).
In Vitro Pharmacological Assays
The pharmacological characteristics of 4-Methylpentedrone have been elucidated through various in vitro laboratory tests. These assays are fundamental to understanding the compound's interaction with cellular targets.
A standard and effective method for studying monoamine transporter inhibition involves the use of human embryonic kidney 293 (HEK293) cells. frontiersin.orgnih.gov These cells are cultured and transfected to express specific human monoamine transporters, such as hDAT, hNET, or hSERT. frontiersin.orgnih.gov Researchers then introduce the compound and measure its ability to inhibit the uptake of radiolabeled or fluorescent neurotransmitter substrates. nih.gov
Studies on 4-Methylpentedrone have utilized this HEK293 cell model to determine its IC50 values for both the dopamine and serotonin transporters. frontiersin.orgnih.gov These experiments confirmed that 4-Methylpentedrone acts as a competitive inhibitor at these sites, with data showing a concentration-dependent blockade of neurotransmitter uptake. nih.gov Furthermore, some research indicates that while 4-MPD acts as a blocker at DAT, it may function as a substrate, or releaser, at SERT. frontiersin.orgnih.gov
Structure-Activity Relationship (SAR) Studies
The pharmacological profile of 4-Methylpentedrone is defined by its specific chemical structure. nih.govnih.gov Structure-activity relationship (SAR) studies help to explain how particular functional groups on the molecule influence its interaction with biological targets. researchgate.net For synthetic cathinones, modifications to the aromatic ring, the amino terminal group, and the alpha-carbon side chain are known to significantly impact their potency and mechanism of action. nih.govub.edu
The presence and position of substituents on the aromatic ring of the cathinone (B1664624) backbone are critical determinants of biological activity. researchgate.net In 4-Methylpentedrone, the key aromatic feature is a methyl group at the para (4-position) of the phenyl ring. wikipedia.org
Studies comparing 4-MPD with its unsubstituted analog, pentedrone (B609907), and its methylenedioxy-substituted analog, pentylone, reveal the significance of this 4-methyl group. nih.gov Generally, the presence of a ring substituent, such as the 4-methyl group in 4-MPD or the 3,4-methylenedioxy group in pentylone, increases the potency of the compound as a SERT inhibitor compared to non-ring-substituted analogs like pentedrone. nih.gov While the 4-methyl group enhances SERT activity, other substitutions can have different effects. For example, adding a 4-chloro or 4-bromo moiety to methcathinone (B1676376) increases both affinity and potency at hSERT, whereas a 4-methyl group added to α-PPP (forming 4-MePPP) had no effect on its affinity or potency at the dopamine transporter. nih.gov This highlights that the influence of an aromatic substituent is dependent on the specific parent compound and the substituent itself. nih.gov
Modifications to the amino terminal group are a common strategy for altering the pharmacological profile of synthetic cathinones. researchgate.net 4-Methylpentedrone possesses an N-methyl group. wikipedia.org The nature of this alkyl substitution influences the compound's interaction with monoamine transporters. researchgate.net
Research comparing N-methyl and N-ethyl cathinones demonstrates clear SAR trends. nih.gov For instance, a comparative study of 4-MPD (N-methyl) and its N-ethyl counterpart, 4-methyl-ethylaminopentedrone (4-MeAP), found that N-ethyl analogs are generally more potent dopamine uptake inhibitors. nih.gov This trend is consistent across other pairs, such as pentedrone (N-methyl) and N-ethyl-pentedrone (NEPD), where the N-ethyl compound also shows higher potency at inhibiting DAT. nih.gov While being potent DAT inhibitors, these compounds exhibit very low affinity for SERT. researchgate.net The potency for inhibiting DAT tends to increase as the amino-substituent expands from a methyl to an ethyl group or a pyrrolidine (B122466) ring. researchgate.net
4-Methylpentedrone's structure results in a "hybrid" action, primarily blocking DAT while promoting release at SERT. nih.gov This profile can be understood by comparing it to related compounds:
Pentedrone : Lacks the 4-methyl group. It is a potent DAT inhibitor but a less potent SERT inhibitor and releaser compared to 4-MPD. nih.gov
Pentylone : Features a 3,4-methylenedioxy ring substituent instead of the 4-methyl group. This modification significantly increases its potency as a SERT inhibitor compared to pentedrone and 4-MPD. nih.gov
4-MeAP : The N-ethyl analog of 4-MPD. The change from an N-methyl to an N-ethyl group enhances DAT inhibition potency. nih.gov
This correlative analysis shows that the 4-methyl group in 4-MPD enhances its interaction with SERT compared to the unsubstituted pentedrone. nih.gov However, its N-methyl group makes it a less potent DAT inhibitor than its N-ethyl analog, 4-MeAP. nih.gov This positions 4-Methylpentedrone as a compound with significant activity at both transporters, but with a distinct mechanism at each—inhibition at DAT and substrate activity at SERT. nih.govnih.gov
| Compound | Aromatic Substituent | Amino Group | Primary DAT Action | Primary SERT Action |
|---|---|---|---|---|
| 4-Methylpentedrone (4-MPD) | 4-Methyl | Methyl | Inhibitor | Substrate (Releaser) |
| Pentedrone | None | Methyl | Inhibitor | Weak Releaser |
| Pentylone | 3,4-Methylenedioxy | Methyl | Inhibitor | Substrate (Releaser) |
| 4-MeAP | 4-Methyl | Ethyl | Potent Inhibitor | Substrate (Releaser) |
| N-ethyl-pentedrone (NEPD) | None | Ethyl | Potent Inhibitor | Substrate (Releaser) |
Table compiled from findings on the mechanism of action of various synthetic cathinones. nih.govnih.gov
Preclinical Metabolic Pathways and Pharmacokinetics of 4 Methylpentedrone Hydrochloride
In Vitro Metabolic Profiling Using Hepatic Models
Hepatic models are central to preclinical drug metabolism studies, providing a window into the biotransformations a compound undergoes in the liver. For 4-Methylpentedrone (B3026277), both subcellular fractions like microsomes and S9 fractions have been employed to map its metabolic pathways.
Pooled human liver microsomes (pHLM) are a standard in vitro tool for investigating Phase I metabolic pathways, as they contain a rich complement of cytochrome P450 (CYP) enzymes. nih.gov Studies using pHLM have been instrumental in identifying the primary metabolic routes of 4-MPD. researchgate.netnih.gov Incubations of 4-MPD with pHLM in the presence of necessary cofactors like NADPH have revealed a complex metabolic profile. frontiersin.org
Research has shown that 4-MPD undergoes several key transformations in pHLM. nih.gov These include the reduction of the β-keto group, N-demethylation, and hydroxylation at the 4-methyl group, which can be further oxidized to a carboxylic acid. nih.gov One study identified four Phase I metabolites and one Phase II glucuronide metabolite of 4-MPD in pHLM incubations, with a mono-hydroxylated metabolite being the most prevalent species. nih.gov The metabolic pathways observed in these studies are generally consistent with those of other similar synthetic cathinones. nih.govnih.gov
The primary metabolic reactions identified in pHLM for 4-MPD are summarized below:
Reduction of the oxo (keto) group. nih.gov
N-demethylation. nih.gov
Hydroxylation of the 4'-methyl group. nih.gov
Subsequent oxidation of the hydroxylated methyl group to a carboxylic acid. nih.gov
Formation of glucuronide conjugates from hydroxylated metabolites. nih.gov
The S9 fraction, which contains both microsomal and cytosolic enzymes, allows for the investigation of both Phase I and Phase II metabolic reactions. nih.gov While specific studies focusing solely on 4-MPD in S9 fractions are less detailed in the provided results, the use of S9 fractions for other cathinones suggests its utility. frontiersin.orgfrontiersin.org For instance, in studies of similar compounds, the S9 fraction has been used to identify a broader range of metabolites compared to microsomes alone, due to the presence of cytosolic enzymes responsible for conjugation reactions. frontiersin.orgnih.gov In the context of 4-MPD metabolism, an S9 fraction incubation would be expected to show the formation of both Phase I metabolites, similar to those seen in pHLM, as well as Phase II conjugates. One study did detect a specific metabolite of a related compound, 2-NMC, in the S9 fraction, highlighting the importance of this model. nih.gov
Identification of Phase I and Phase II Metabolites
The biotransformation of 4-Methylpentedrone is characterized by a series of Phase I and Phase II metabolic reactions, leading to the formation of various metabolites.
Oxidative reactions are a major route in the metabolism of 4-MPD.
Hydroxylation: This is a primary metabolic pathway for 4-MPD, with hydroxylation occurring at the 4-methyl group on the phenyl ring (4'-methyl hydroxylation). nih.gov This reaction leads to the formation of a mono-hydroxylated metabolite, which has been identified as a major metabolite in in vitro studies. nih.gov Hydroxylation can also occur on the alkyl chain. researchgate.net
Carboxylation: Following hydroxylation of the 4-methyl group, further oxidation can occur to form a carboxylic acid derivative. nih.gov This carboxylation step represents a common metabolic pathway for compounds with a tolyl moiety, such as mephedrone (B570743). researchgate.netwikipedia.org The formation of this carboxy metabolite is a significant transformation for 4-MPD. nih.gov
N-dealkylation is another key Phase I metabolic pathway for 4-Methylpentedrone. nih.gov
N-demethylation: This process involves the removal of the methyl group from the nitrogen atom of the amino group. nih.govsemanticscholar.orgnih.gov This transformation results in the formation of a primary amine metabolite. researchgate.net For 4-MPD, N-demethylation is a confirmed metabolic step observed in in vitro studies. nih.gov
The following table provides a summary of the identified metabolites of 4-Methylpentedrone from in vitro studies.
| Metabolite ID | Metabolic Pathway | Description |
| M1 | β-keto group reduction | Reduction of the ketone to an alcohol. nih.gov |
| M2 | 4'-methyl hydroxylation | Addition of a hydroxyl group to the methyl group on the phenyl ring. nih.gov |
| M3 | N-demethylation | Removal of the N-methyl group. nih.gov |
| M4 | Carboxylation | Oxidation of the 4'-hydroxymethyl group to a carboxylic acid. nih.gov |
| M5 | Glucuronidation | Conjugation of a glucuronic acid molecule to a hydroxylated metabolite. nih.gov |
Conjugation Reactions (e.g., Glucuronidation)
In the biotransformation of xenobiotics, Phase II metabolism involves the conjugation of a molecule with an endogenous substance to increase its polarity and facilitate its excretion. msdmanuals.com This process, also known as conjugation, typically follows Phase I reactions, which introduce or expose functional groups (like hydroxyl groups) that are reactive sites for conjugation. edx.org Glucuronidation is one of the most significant Phase II pathways, catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govdrughunter.com This reaction attaches glucuronic acid to the substrate, creating a more water-soluble glucuronide metabolite that can be more readily eliminated from the body through urine or bile. msdmanuals.comwikipedia.org
In vitro metabolism studies of 4-Methylpentedrone (4-MPD) have identified glucuronidation as a relevant metabolic pathway. One study using human liver microsomes identified a single Phase II metabolite, M5, which was determined to be the glucuronide form of the M2 metabolite (a mono-hydroxylated derivative of 4-MPD). nih.gov The formation of this glucuronide occurs on the hydroxyl group of the M2 metabolite, a reaction that significantly increases the molecule's polarity. nih.gov It was noted that glucuronidation appeared to be regioselective for the M2 metabolite's hydroxyl group, as no other glucuronides were detected, possibly due to the steric accessibility of this position compared to other potential reaction sites. nih.gov
Further research utilizing pooled human liver microsomes (pHLM) also identified conjugation reactions, including glucuronidation (M13) and sulfation (M14), as metabolic pathways for 4-MPD. researchgate.net The glucuronic acid conjugation to metabolites that result from the reduction of the keto group is a common Phase II transformation identified for synthetic cathinones. researchgate.net
Table 1: Identified Conjugation Metabolites of 4-Methylpentedrone (4-MPD) in In Vitro Studies
| Metabolite ID (Study) | Parent Metabolite | Conjugation Reaction | Analytical Context |
| M5 nih.gov | M2 (Mono-hydroxylated 4-MPD) | Glucuronidation | Human Liver Microsomes |
| M13 researchgate.net | M5 (O-dealkylated 4-MPD) | Glucuronidation | Pooled Human Liver Microsomes |
| M14 researchgate.net | Not Specified | Sulfation | Pooled Human Liver Microsomes |
Prodrug Potential of Structurally Related Cathinones (e.g., 4-MDMP to 4-MPD)
A prodrug is an inactive or less active compound that is metabolized in the body into a pharmacologically active drug. This mechanism can be relevant in the context of new psychoactive substances (NPS), where one compound may be ingested and subsequently converted into another active substance.
Research has demonstrated that 4-methyl-N,N-dimethylpentedrone (4-MDMP) can act as a prodrug for 4-Methylpentedrone (4-MPD). researchgate.net An in vitro study investigating the metabolic profile of 4-MDMP in human liver microsome (HLM) incubations identified N-demethylation as a key metabolic pathway. researchgate.net This reaction removes one of the N-methyl groups from 4-MDMP, resulting in the formation of 4-MPD (identified as metabolite M4-4-MDMP in the study). researchgate.net The identification of 4-MPD as a metabolite of 4-MDMP confirms this prodrug relationship. researchgate.net
Beyond the conversion to 4-MPD, the metabolism of 4-MDMP is extensive, involving several other pathways. These include:
β-keto group reduction
Hydroxylation at various positions on the molecule
Further N-demethylation of 4-MPD to a primary amine metabolite
Oxidation of the aromatic methyl group to a carboxylic acid derivative researchgate.net
Table 2: Metabolic Transformation of 4-MDMP to 4-MPD
| Parent Compound | Metabolic Reaction | Resulting Metabolite | Significance |
| 4-methyl-N,N-dimethylpentedrone (4-MDMP) | N-demethylation | 4-Methylpentedrone (4-MPD) | Demonstrates 4-MDMP is a prodrug of 4-MPD researchgate.net |
Stability of 4-Methylpentedrone Hydrochloride and its Metabolites in Biological Matrices
The stability of analytes in biological samples is a critical factor for accurate toxicological interpretation. Synthetic cathinones as a class are known to be susceptible to degradation, which can be influenced by the storage temperature, the biological matrix, and the presence of preservatives. researchgate.netnih.gov
While extensive stability data specifically for 4-MPD is limited, studies on closely related cathinones provide valuable insights. Research on mephedrone (4-methylmethcathinone) has consistently shown that the compound is unstable in whole blood at refrigerated (+4°C) and room temperatures, with significant degradation occurring over time. nih.govkcl.ac.uk For mephedrone and its metabolites, storage at -20°C is the recommended condition to ensure stability. kcl.ac.uk For example, at +4°C, mephedrone concentrations in whole blood decreased by over 23% after 10 days, whereas its dihydro-metabolites remained stable under the same conditions. kcl.ac.uk
A study that included 4-MPD investigated the stability of several synthetic cathinones in human urine. nih.gov It was found that while some cathinones showed significant degradation when stored at room temperature, refrigerating the samples at 4°C resulted in more than 50% of the intact analyte remaining for 14 days. nih.gov For another group of cathinones in this study, the remaining concentration was over 60% at either room temperature or 4°C. nih.gov Generally, freezer storage provides the greatest stability for synthetic cathinones. frontiersin.org In a study of four other cathinones, mephedrone was found to be the least stable, with an 87.6% loss in methanol (B129727) solution after 30 days at room temperature, while α-PVP was the most stable. frontiersin.org The stability of these compounds is often better in unpreserved urine compared to preserved whole blood, and in acetonitrile (B52724) solutions compared to methanol. frontiersin.org
Table 3: General Stability of Synthetic Cathinones in Biological Matrices Under Various Storage Conditions
| Compound Class | Matrix | Storage Temperature | General Finding |
| Synthetic Cathinones (e.g., Mephedrone) | Whole Blood | Room Temperature (~22°C) | Unstable, significant degradation observed nih.govfrontiersin.org |
| Synthetic Cathinones (e.g., Mephedrone) | Whole Blood | Refrigerator (4°C) | Unstable, significant degradation observed kcl.ac.uk |
| Synthetic Cathinones (e.g., Mephedrone, 4-MPD) | Whole Blood, Urine | Freezer (-20°C) | Generally stable nih.govkcl.ac.ukfrontiersin.org |
| Synthetic Cathinones (e.g., 4-MPD) | Urine | Refrigerator (4°C) | Fairly stable, with >50-60% remaining after 14 days nih.gov |
In Vivo Preclinical Investigations Using Animal Models
Locomotor Activity Assessments in Rodent Models (e.g., Wistar Rats, Swiss CD-1 Mice)
The impact of 4-Methylpentedrone (B3026277) on spontaneous movement is a key indicator of its stimulant potential. These effects are typically assessed in controlled open-field environments using rodent models such as Swiss CD-1 mice.
In studies using Swiss CD-1 mice, 4-Methylpentedrone was administered intraperitoneally at various doses to characterize its effect on horizontal locomotor activity (HLA). The compound was shown to induce a dose-dependent increase in movement. nih.gov Unlike some other cathinone (B1664624) analogues that demonstrate a plateau or an inverted "U-shaped" dose-effect curve at higher doses, 4-MPD produced a further significant increase in hyperlocomotion when the dose was raised from 10 mg/kg to 30 mg/kg. nih.gov
Table 1: Dose-Response Effect of 4-Methylpentedrone on Locomotor Activity in Swiss CD-1 Mice
| Dose (mg/kg, i.p.) | Observed Effect on Horizontal Locomotor Activity (HLA) |
|---|---|
| 3 | Induces hyperlocomotion |
| 10 | Induces significant hyperlocomotion |
| 30 | Produces a further significant increase in HLA compared to the 10 mg/kg dose |
Data sourced from a study by Nadal-Gratacós et al. (2021). nih.gov
When its psychostimulant effects were compared with other second-generation synthetic cathinones, 4-Methylpentedrone was found to be a less potent locomotor stimulant. nih.gov In a comparative study involving pentedrone (B609907), pentylone, N-ethyl-pentedrone (NEPD), N-ethyl-pentylone (NEP), and 4-methyl-ethylaminopentedrone (4-MeAP), 4-MPD was identified as the least effective compound at inducing hyperlocomotion. nih.gov This is noteworthy because, despite having an in vitro potency for inhibiting the dopamine (B1211576) transporter (DAT) that is similar to compounds like pentylone, it is significantly less efficacious in vivo at stimulating locomotor activity. nih.gov For instance, the N-ethyl analogues NEPD and NEP were found to be more effective at increasing locomotion at a 10 mg/kg dose than their N-methyl counterparts like 4-MPD. nih.gov
Reinforcing Properties and Reward Mechanisms
The abuse potential of a substance is closely linked to its reinforcing and rewarding effects, which can be evaluated using specific behavioral paradigms in animal models.
The Conditioned Place Preference (CPP) model is a standard preclinical test used to assess the rewarding effects of chemical compounds. frontiersin.orgwikipedia.orgnih.gov The paradigm measures an animal's preference for an environment that has been previously associated with a drug experience. nih.gov
Research has demonstrated that 4-Methylpentedrone induces rewarding effects in mice. nih.gov In a CPP study using Swiss CD-1 mice, administration of 4-MPD at doses of 10 mg/kg and 30 mg/kg successfully established a conditioned place preference, indicating that the animals found the effects of the compound rewarding. nih.govnih.gov
Table 2: Rewarding Effects of 4-Methylpentedrone in the Conditioned Place Preference (CPP) Paradigm
| Animal Model | Doses Tested (mg/kg, i.p.) | Outcome |
|---|---|---|
| Swiss CD-1 Mice | 3, 10, 30 | Significant CPP observed at 10 and 30 mg/kg, indicating rewarding properties. |
Data sourced from a study by Nadal-Gratacós et al. (2021). nih.govnih.gov
Intravenous self-administration (IVSA) is a behavioral model with high validity for studying the reinforcing effects of drugs and their abuse liability. biorxiv.orgnih.gov In this paradigm, animals learn to perform an action, such as pressing a lever, to receive a dose of a drug. nih.gov While studies have extensively characterized the self-administration of related cathinones like pentedrone and mephedrone (B570743) biorxiv.orgnih.govnih.gov, specific preclinical data on the self-administration of 4-Methylpentedrone Hydrochloride was not available in the reviewed scientific literature.
Neurobiological and Neurochemical Effects
The behavioral outcomes observed with 4-Methylpentedrone are driven by its interaction with neurochemical systems in the brain. In vitro assays using human embryonic kidney (HEK293) cells that express human monoamine transporters have been used to determine the compound's mechanism of action. nih.govnih.gov
These studies reveal that 4-Methylpentedrone is a potent dopamine (DAT) uptake inhibitor. nih.gov Furthermore, it also functions as a substrate at the serotonin (B10506) transporter (SERT), meaning it induces serotonin release. nih.gov This "hybrid" activity profile—acting as a blocker at the dopamine transporter and a releaser at the serotonin transporter—is a characteristic shared with several other synthetic cathinones. nih.gov Specifically, 4-MPD was found to be one of the more potent compounds tested at inducing serotonin release. nih.gov
The neurobiological impact has also been assessed by measuring the expression of immediate-early genes (IEGs), such as c-fos and Arc, in brain regions associated with addiction. These genes are rapidly expressed following neuronal stimulation and are used as markers of neuronal activity. In a study with Swiss CD-1 mice, while other tested cathinones caused an increase in c-fos expression in the dorsal striatum, 4-Methylpentedrone was a notable exception and did not induce this effect. nih.gov This finding aligns with its comparatively weaker effect on locomotor activity. nih.gov
Table 3: In Vitro Neurochemical Profile of 4-Methylpentedrone
| Transporter | Mechanism of Action |
|---|---|
| Dopamine Transporter (DAT) | Potent uptake inhibitor |
| Serotonin Transporter (SERT) | Substrate (induces release) |
Data sourced from a study by Nadal-Gratacós et al. (2021). nih.gov
Compound Names Table
| Abbreviation/Common Name | Full Chemical Name |
| 4-MPD | 4-Methylpentedrone |
| 4-MeAP | 4-Methyl-α-ethylaminopentedrone |
| Arc | Activity-regulated cytoskeleton-associated protein |
| bdnf | Brain-derived neurotrophic factor |
| DAT | Dopamine Transporter |
| HLA | Horizontal Locomotor Activity |
| i.p. | Intraperitoneal |
| MDMA | 3,4-Methylenedioxymethamphetamine |
| NEP | N-ethyl-pentylone |
| NEPD | N-ethyl-pentedrone |
| SERT | Serotonin Transporter |
Induction of Immediate-Early Genes (e.g., Arc, c-fos) in Striatal Regions
There is no available scientific literature that specifically examines the induction of immediate-early genes such as Arc and c-fos in the striatal regions of animal models following the administration of this compound. While studies on other synthetic cathinones have demonstrated the induction of immediate-early genes in the striatum, similar data for 4-MPD is not present in the accessible research.
Analysis of Neurotransmitter Metabolite Levels in Brain Regions (e.g., Ventral Tegmental Area)
Specific data from in vivo preclinical investigations analyzing the levels of neurotransmitter metabolites in the ventral tegmental area (VTA) or other brain regions after the administration of this compound are not available in the current body of scientific research. The VTA is a critical area for reward and motivation, and while the effects of other psychostimulants on neurotransmitter systems within this region are well-documented, such information is absent for 4-MPD.
Methodological Considerations and Translational Relevance of Animal Models in Psychopharmacology
The use of animal models is a cornerstone of psychopharmacological research, providing crucial insights into the neurobiological mechanisms of action of novel psychoactive substances. These models are essential for predicting potential effects in humans and for understanding the basic science of brain function and behavior. The desirability of an animal model is often related to its phylogenetic similarity to humans, with features such as common genes, proteins, neuroanatomical structures, and behavioral processes being critical for translational relevance. nih.gov Rodents, such as mice and rats, are the most commonly used organisms in substance abuse research due to the well-described behavioral, neurobiological, and pharmacological mechanisms that are comparable to humans. nih.gov
However, it is important to acknowledge the inherent limitations of animal models in replicating complex human psychiatric conditions. nih.gov Factors such as species differences in metabolism and neuroanatomy, as well as the difficulty in modeling subjective human experiences, necessitate careful interpretation of preclinical data. nih.gov The translational approach, which involves moving from laboratory studies in animal models to clinical research and back, is vital for refining our understanding of psychiatric disorders and developing new therapeutic interventions. nih.govnih.gov Improving the translational relevance of preclinical psychopharmacology involves careful consideration of the animal model's construct and predictive validity for the specific research question. nih.gov
Forensic Science and Analytical Toxicology Research
Detection and Identification in Biological Samples
The accurate detection and identification of 4-methylpentedrone (B3026277) hydrochloride and its metabolites in biological specimens are paramount for both clinical and forensic investigations. The choice of analytical matrix and the methodologies employed are crucial for obtaining reliable results.
In postmortem investigations, a comprehensive toxicological analysis often involves the collection and testing of various biological samples to determine the role of substances in the cause of death. Vitreous humor, the gelatinous substance in the eye, is a particularly valuable matrix in postmortem toxicology. nih.govmedscape.com It is relatively isolated from the postmortem redistribution and putrefaction that can affect drug concentrations in blood and other tissues. nih.govmedscape.com While urine is a primary sample for detecting a wide range of substances due to a broader detection window, it is not always available. In such cases, vitreous humor serves as a suitable alternative. nih.gov
One case report detailed a fatal intoxication primarily involving 4-MPD, where the substance was quantified in various postmortem samples. nih.gov The concentrations found were significant, highlighting the importance of analyzing multiple matrices for a thorough investigation. nih.govresearchgate.net
Table 1: 4-Methylpentedrone Concentrations in a Fatal Intoxication Case
| Biological Sample | Concentration (ng/mL) |
|---|---|
| Peripheral Blood | 1285 |
| Cardiac Blood | 1128 |
| Urine | >10,000 |
| Bile | 1187 |
| Vitreous Humor (Left) | 734 |
| Vitreous Humor (Right) | 875 |
Data sourced from a fatal intoxication case report. nih.gov
The analysis of these different samples provides a more complete picture of drug distribution at the time of death. researchgate.net Studies on other substances, like methamphetamine, have shown linear correlations between concentrations in blood, urine, and vitreous humor, suggesting that vitreous humor can be a reliable alternative specimen for investigation. researchgate.netthaiscience.info
The constant emergence of new psychoactive substances necessitates the development and validation of robust and comprehensive screening methods for forensic laboratories. researchgate.netnih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for the quantitative analysis of synthetic cathinones in biological samples like urine. nih.gov However, the rapid evolution of NPS can render existing targeted assays outdated. nih.govojp.gov
Therefore, there is a continuous need to update and expand these methods to include new derivatives and their metabolites. researchgate.netnih.gov Various microextraction techniques are also being explored to enhance sample preparation for the analysis of controlled substances in forensic contexts. mdpi.com For seized materials, rapid screening methods using techniques like gas chromatography-mass spectrometry (GC-MS) are crucial for timely law enforcement and judicial processes. frontiersin.org
Challenges in Identifying New Psychoactive Substances (NPS) in Forensic Contexts
Forensic laboratories face significant hurdles in identifying NPS like 4-methylpentedrone. researchgate.netojp.gov The sheer number of new substances emerging each year, with around 50 to 100 new compounds reported annually, creates a major challenge. news-medical.net These substances are often designed to circumvent existing drug laws by making slight chemical modifications to known compounds. epa.gov
This dynamic and ever-changing drug market places a heavy burden on forensic laboratories to constantly adapt their testing methods. ojp.gov Traditional analytical techniques may not be sufficient for the unambiguous identification of these novel compounds. nist.gov Furthermore, laboratories may not even be aware of the existence of a new substance, leading to it going undetected in casework. ojp.gov To address this, a shift towards non-targeted testing protocols and data mining strategies is being considered to better identify unexpected NPS. ojp.gov
Misidentification of 4-Methylpentedrone Hydrochloride and Analogues (e.g., 4-MEAP)
A significant issue in the forensic analysis of NPS is the misidentification of substances, which can be intentional on the part of online vendors. nih.gov A notable example is the case of 4-methyl-α-ethylaminopentiophenone (4-MEAP), a higher homolog of 4-MPD, which has been sold online under the guise of 4-methylpentedrone. nih.govwikipedia.orgwikipedia.org
In one investigation, a product marketed as 4-MPD was analyzed and found to be 4-MEAP. nih.gov The molecular mass of the purchased sample was 219 amu, differing from the 205 amu calculated for 4-methylpentedrone, a difference corresponding to an additional methyl group. nih.gov This mislabeling can lead to confusion and incorrect reporting in both user experiences and forensic casework. researchgate.net The first report of 4-MEAP to the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) was in 2014. researchgate.net
Analytical Characterization of Seized Materials
The comprehensive analytical characterization of seized materials is crucial for accurate identification and for providing robust evidence in legal proceedings. news-medical.netepa.gov This involves the use of multiple, complementary analytical techniques to determine the precise chemical structure of the substance. epa.govresearchgate.net
For the characterization of cathinone (B1664624) derivatives like 4-MPD, a combination of techniques is employed, including:
Gas Chromatography-Mass Spectrometry (GC-MS): A standard technique in forensic laboratories for separating and identifying volatile compounds. researchgate.netepa.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical structure of a molecule, which is essential for unambiguous identification. news-medical.netepa.govnih.gov
Fourier-Transform Infrared Spectroscopy (FT-IR): Identifies functional groups within a molecule. epa.govresearchgate.net
High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, aiding in the determination of the elemental composition of a compound. epa.gov
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): Used for the separation and quantification of substances. researchgate.net
Legal and Regulatory Frameworks: an Academic Perspective
International and National Scheduling of 4-Methylpentedrone (B3026277) Hydrochloride and Related Compounds
The legal status of 4-Methylpentedrone (4-MPD) and other synthetic cathinones varies significantly across jurisdictions, reflecting diverse national responses to the NPS phenomenon. At the international level, the United Nations operates through drug control conventions, such as the 1961 Single Convention on Narcotic Drugs and the 1971 Convention on Psychotropic Substances, to place substances under international control. nih.gov The World Health Organization's Expert Committee on Drug Dependence (ECDD) reviews substances and can recommend their scheduling to the Commission on Narcotic Drugs (CND). unodc.orgwho.int While many synthetic cathinones have been placed under international control, the scheduling of newer analogues like 4-Methylpentedrone can be a slower process.
In the United Kingdom , 4-Methylpentedrone is controlled as a Class B substance under the Misuse of Drugs Act 1971. www.gov.ukwikipedia.org This classification was part of a broader effort in 2010 to control synthetic cathinones through a generic definition, aiming to capture a wide range of related chemical structures rather than just individually named compounds. www.gov.uk Possession of a Class B drug can result in imprisonment, an unlimited fine, or both. talktofrank.com
In Germany , 4-Methylpentedrone is controlled under the New Psychoactive Substances Act (NpSG), which restricts its use to industrial and scientific purposes only. wikipedia.org
In the United States , the approach to synthetic cathinones has involved both specific scheduling and the use of analogue legislation. In 2011, the Drug Enforcement Administration (DEA) placed several synthetic cathinones, including mephedrone (B570743) and methylenedioxypyrovalerone (MDPV), into Schedule I of the Controlled Substances Act (CSA) on an emergency basis. nih.gov This was later made permanent by the Synthetic Drug Abuse Prevention Act of 2012. drugpolicy.org While 4-Methylpentedrone may not be specifically listed, it can be prosecuted under the Federal Analogue Act, which treats substances substantially similar in chemical structure and effect to a Schedule I or II drug as controlled substances if intended for human consumption. justice.govegattorneys.com
Australia has adopted a multi-faceted approach. Several states, including Queensland, New South Wales, South Australia, and Victoria, have implemented a 'blanket ban' on any substance with a psychoactive effect, with few exceptions. adf.org.au At the federal level, the Criminal Code Act 1995 and the Customs Act 1901 have been amended to include serious drug offenses related to NPS and to forbid the importation of psychoactive substances. unodc.org Specific cathinones like mephedrone are explicitly listed as controlled substances. unodc.orgacic.gov.au
The European Union monitors NPS through the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). When a new substance poses a significant threat, a risk assessment can be initiated, potentially leading to a decision for control measures across all member states. euskadi.eus
The table below summarizes the legal status of 4-Methylpentedrone and related cathinone (B1664624) compounds in selected jurisdictions.
| Compound | International Status (UN) | United Kingdom | United States | Australia | European Union | Germany |
| 4-Methylpentedrone (4-MPD) | Not explicitly scheduled, but monitored by UNODC EWA. unodc.orgdrugsandalcohol.ie | Class B. wikipedia.org | Potentially controlled under the Federal Analogue Act. justice.govegattorneys.com | Controlled under 'blanket ban' in several states; importation forbidden. adf.org.auunodc.org | Monitored by EMCDDA; subject to national controls. europa.eu | Controlled under NpSG (Industrial and scientific use only). wikipedia.org |
| Pentedrone (B609907) | Not explicitly scheduled, but monitored by UNODC EWA. unodc.orgdrugsandalcohol.ie | Class B (under generic definition). www.gov.uk | Schedule I. federalregister.gov | Controlled under 'blanket ban' in several states; importation forbidden. adf.org.auunodc.org | Monitored by EMCDDA; subject to national controls. europa.eu | Controlled under NpSG. |
| Mephedrone (4-MMC) | Schedule II of the 1971 Convention. wikipedia.org | Class B. www.gov.uk | Schedule I. nih.govwikipedia.org | Controlled substance. unodc.orgdrugadvisorycouncilaustralia.org.au | Controlled substance. wikipedia.org | Controlled under BtMG. |
| Methylone | Schedule II of the 1971 Convention. | Class B (under generic definition). www.gov.uk | Schedule I. nih.gov | Controlled under 'blanket ban' in several states; importation forbidden. adf.org.auunodc.org | Controlled substance. | Controlled under BtMG. |
| MDPV | Schedule II of the 1971 Convention. | Class B (under generic definition). www.gov.uk | Schedule I. nih.gov | Controlled under 'blanket ban' in several states; importation forbidden. adf.org.auunodc.org | Controlled substance. | Controlled under BtMG. |
Analysis of Legislative Challenges Posed by Emerging Cathinones
The rapid evolution of the synthetic cathinone market presents significant legislative and regulatory challenges. springermedizin.de These challenges stem from the core strategies employed by clandestine chemists and distributors to stay ahead of legal controls.
A primary challenge is the constant chemical modification of existing compounds. www.gov.uk By making slight alterations to the molecular structure of a controlled cathinone, manufacturers can create a new, technically legal substance that may have similar psychoactive effects. This "cat-and-mouse" game forces legislatures to constantly update lists of banned substances, a process that is often slow and reactive. springermedizin.dedrugscience.org.uk To counter this, some jurisdictions, like the UK, have implemented generic or analogue-based legislation. www.gov.uk However, prosecution under these laws can be more complex, often requiring proof of structural similarity, similar pharmacological effects, and intent for human consumption, which can be difficult to establish in court. justice.gov
Another significant hurdle is the deceptive marketing and distribution of these substances. justice.govcapes.gov.br Products containing emerging cathinones are frequently sold online and in head shops under misleading labels such as "bath salts," "plant food," or "research chemicals," and are often marked "not for human consumption." nih.govdrugadvisorycouncilaustralia.org.au This tactic is a deliberate attempt to circumvent consumer protection laws and drug control legislation. justice.gov The internet has become a major marketplace, providing a global platform for the sale and distribution of these substances, which complicates enforcement efforts that are often constrained by national borders. capes.gov.br
Furthermore, the sheer number and diversity of emerging cathinones overwhelm the capacity of forensic laboratories and regulatory agencies. nih.gov Identifying a novel substance requires sophisticated analytical techniques and reference standards, which may not be readily available. nih.govnih.gov This analytical challenge can delay the identification of new threats and the implementation of appropriate control measures. The constant emergence of new compounds also means that little is known about their pharmacological effects and potential harms, making it difficult for lawmakers to assess the risk they pose to public health. drugsandalcohol.ieicquality.org This information deficit complicates the process of prioritizing the most harmful substances for scheduling. umd.edu
Finally, the globalized nature of the drug market means that legislative actions in one country can have unintended consequences elsewhere. drugscience.org.uk The scheduling of a substance in a major market like the U.S. or the E.U. can simply shift production and distribution to other regions or lead to the emergence of new, unscheduled replacement substances. springermedizin.de
Monitoring and Early Warning Systems for New Psychoactive Substances
In response to the dynamic threat posed by NPS, international and national bodies have developed sophisticated monitoring and early warning systems. nih.govjustice.govadf.org.audrugsandalcohol.ie These systems are crucial for identifying emerging trends, assessing potential risks, and providing evidence-based information to guide policy responses. unodc.orgdrugsandalcohol.ie
At the forefront of these efforts is the United Nations Office on Drugs and Crime (UNODC) Early Warning Advisory (EWA) on NPS . unodc.orgunodc.org Launched in 2013, the EWA functions as a global repository of information on NPS, monitoring, analyzing, and reporting on their emergence, prevalence, and harms. drugsandalcohol.ieunodc.org It gathers data from a multitude of sources, including forensic laboratories, law enforcement agencies, and official government reports from over 110 countries. umd.edu The EWA provides a global reference point for policymakers, law enforcement, and the scientific community, facilitating the timely sharing of information on new substances, analytical methods, and legislative responses. umd.edu
In Europe, the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) operates the EU Early Warning System (EWS) in close cooperation with Europol. euskadi.euseuropa.eu Established in 2005, the EWS connects national early warning systems across 29 European countries. europa.eu It systematically collects information on the first appearance of new substances and monitors for signals of harm. euskadi.eus This allows for rapid risk assessments of particularly threatening substances, which can trigger an EU-wide response. euskadi.euseuropa.eu The EWS is a cornerstone of Europe's preparedness, monitoring hundreds of NPS, with synthetic cathinones and cannabinoids being the largest groups under observation. euskadi.euseuropa.eu
National early warning systems also play a vital role. In the United States, for example, the National Drug Early Warning System (NDEWS) and NPS Discovery monitor emerging drug trends through various data sources, including forensic casework and toxicology reports. nih.gov These systems aim to provide timely data to public health and safety officials about new substances appearing in the illicit drug supply. nih.gov
The core functions of these early warning systems are multidisciplinary and collaborative. They aim to:
Identify emerging substances and new drug-related trends that pose a public health threat. drugsandalcohol.ieunodc.org
Exchange information rapidly among key stakeholders, including forensic scientists, law enforcement, and public health officials. drugsandalcohol.ieunodc.org
Assess the risks associated with these new substances. drugsandalcohol.ie
Provide evidence-based guidance to inform effective public health and legislative responses. unodc.org
By harmonizing data from multiple sources—such as seizure data, toxicology reports from hospitals, and forensic laboratory analyses—these systems provide a more complete and timely picture of the evolving NPS landscape, enabling authorities to respond more effectively to the challenges posed by compounds like 4-Methylpentedrone Hydrochloride and the ever-expanding class of synthetic cathinones. drugsandalcohol.ienih.gov
Future Directions and Research Gaps in 4 Methylpentedrone Hydrochloride Studies
Elucidation of Undocumented Pharmacokinetic Parameters
A significant gap in the scientific literature is the absence of a complete pharmacokinetic profile for 4-MPD. While some initial metabolic pathways have been explored, a comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) in humans remains largely undocumented.
In vitro studies using human liver microsomes have begun to shed light on its metabolism, identifying four phase I metabolites and one phase II glucuronide metabolite. nih.gov The primary metabolic reactions observed include the reduction of the oxo group, N-dealkylation, and hydroxylation of the 4-methyl group, leading to a corresponding 4-carboxy metabolite. nih.gov The most abundant species detected in this in vitro system was a mono-hydroxylated metabolite. nih.gov
Table 1: In Vitro Metabolites of 4-Methylpentedrone (B3026277) (4-MPD)
| Metabolite ID | Metabolic Pathway | Note |
|---|---|---|
| M1 | Reduction of oxo-group | Phase I |
| M2 | Oxidative hydroxylation on the tolyl moiety | Most abundant Phase I metabolite |
| M3 | N-dealkylation | Phase I |
| M4 | Oxidation of hydroxy-tolyl to carboxylic acid | Phase I |
| M5 | Glucuronidation of M2 | Only Phase II metabolite detected |
Data sourced from an in vitro study using human liver microsomes. nih.gov
These initial findings require expansion through in vivo studies to confirm if these pathways are relevant in a whole-organism system. Furthermore, research is needed to identify potential genetic polymorphisms in metabolic enzymes that could alter the compound's effects and toxicity profile. nih.gov The potential for drug-drug interactions also remains uninvestigated. nih.gov While general studies on cathinones indicate high permeability across the blood-brain barrier, specific data for 4-MPD is needed to confirm this crucial pharmacokinetic parameter. nih.gov Forensic case reports, which have utilized techniques like gas chromatography-high resolution mass spectrometry to explore metabolites, underscore the need for a more complete metabolic map for toxicological screening. nih.gov
Comprehensive In Vitro and In Vivo Pharmacological Characterization
The pharmacological profile of 4-MPD has been partially characterized, revealing a hybrid mechanism of action at monoamine transporters, though a full characterization is still required. frontiersin.org Future research should aim to build a more detailed understanding of its receptor binding affinities, functional activity at transporters, and downstream neurochemical effects.
In vitro assays using human embryonic kidney (HEK293) cells expressing human dopamine (B1211576) (DAT) and serotonin (B10506) (SERT) transporters have provided initial insights. frontiersin.org These studies demonstrated that 4-MPD, along with several other synthetic cathinones, is a potent dopamine uptake inhibitor. frontiersin.org As a ring-substituted cathinone (B1664624), it showed higher potency as a SERT inhibitor compared to its non-ring-substituted analogues. frontiersin.org A key finding is its classification as a "hybrid" agent, functioning as a blocker at DAT while acting as a substrate (releaser) at SERT. frontiersin.org
In vivo studies in animal models have begun to correlate these in vitro findings with behavioral outcomes. In a comparative study, 4-MPD was the least effective among six tested cathinones at inducing hyperlocomotion in mice. frontiersin.org Unlike other tested compounds, it did not cause a significant increase in the expression of the immediate-early gene c-fos in the dorsal striatum, a brain region associated with motor function. frontiersin.org Despite its low locomotor activity, the same study demonstrated for the first time that 4-MPD does induce reward in mice, a key indicator of its potential for abuse. frontiersin.org
The broader pharmacology of synthetic cathinones can be classified into groups, such as methamphetamine-like dopamine releasers or cocaine-like uptake inhibitors. nih.gov A comprehensive pharmacological workup is needed to precisely place 4-MPD within such a classification and understand its unique properties.
Continued Development of Advanced Analytical Techniques for Novel Analogue Detection
The constant emergence of new synthetic cathinone analogues presents a significant challenge for forensic and clinical laboratories. mdpi.com Therefore, there is a persistent need for the continued development of advanced, selective, and sensitive analytical techniques capable of detecting and differentiating 4-MPD from its closely related structural analogues.
Current analytical methods used for the characterization and quantification of 4-MPD include a range of established techniques. researchgate.net These include gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography with UV detection (HPLC-UV), and high-resolution mass spectrometry (HRMS). researchgate.net Furthermore, advanced methods like liquid chromatography–high-resolution mass spectrometry (LC-HRMS) have been successfully used to identify its in vitro metabolites. nih.gov
The primary driver for future development is the issue of structural ambiguity. For instance, the compound 4-methyl-α-ethylaminopentiophenone (4-MEAP) has been identified as being incorrectly sold online as 4-MPD. iiab.mewikipedia.org Such substitutions require analytical methods with high specificity to avoid misidentification. Future research should focus on refining techniques like tandem mass spectrometry (LC-MS/MS) and HRMS to establish robust methods for the simultaneous determination of 4-MPD and its potential analogues and metabolites in various biological matrices. kingston.ac.uk The development of such validated methods is crucial for accurate toxicological analysis and for monitoring the evolving landscape of the illicit drug market. kingston.ac.ukresearchgate.netjddtonline.info
Comparative Studies with Other Synthetic Cathinones to Inform Risk Assessment Models
To properly assess the potential public health risks associated with 4-MPD, it is essential to conduct comparative studies that benchmark its pharmacological and toxicological profiles against other better-characterized synthetic cathinones. nih.gov These studies are fundamental for building accurate risk assessment models.
One key study has already provided a valuable comparative framework by investigating 4-MPD alongside five other cathinones: Pentedrone (B609907), Pentylone, N-ethyl-pentedrone (NEPD), N-ethyl-pentylone (NEP), and 4-methyl-ethylaminopentedrone (4-MeAP). frontiersin.org
Table 2: Comparative Pharmacology of 4-MPD and Other Synthetic Cathinones
| Compound | Primary Transporter Action | Locomotor Activity | Reward Induction |
|---|---|---|---|
| 4-MPD | DAT Blocker / SERT Substrate | Low | Yes |
| Pentedrone | DAT Blocker / SERT Substrate | Moderate | Not specified |
| Pentylone | DAT Blocker / SERT Substrate | Moderate | Yes |
| NEPD | DAT Blocker / SERT Substrate | High | Not specified |
| NEP | DAT Blocker / SERT Blocker | High | Yes |
| 4-MeAP | DAT Blocker / SERT Substrate | Low | Yes |
Data sourced from a 2021 study in Frontiers in Pharmacology. frontiersin.org
This research highlights that while many of these compounds share a hybrid DAT/SERT mechanism, their potencies and in vivo effects, such as on locomotion, can vary significantly. frontiersin.org For example, N-ethylated analogues like NEPD and NEP produced greater hyperlocomotion than their N-methyl counterparts, a finding correlated with their higher potency as DAT inhibitors. frontiersin.org Studies on other cathinones like 3,4-methylenedioxypyrovalerone (MDPV) have shown that discriminative stimulus effects are positively correlated with potency to inhibit dopamine and norepinephrine (B1679862) uptake. uthscsa.edu Expanding such comparative studies to include 4-MPD would provide critical data for predicting its effects. Given that different cathinones can exhibit profiles ranging from MDMA-like to methamphetamine-like, and that some are associated with severe health consequences, understanding where 4-MPD lies on this spectrum is a research priority for informing public health and safety initiatives. nih.govnih.govmdpi.com
Q & A
Q. What analytical methods are recommended for identifying 4-Methylpentedrone Hydrochloride in synthetic mixtures?
High-performance liquid chromatography (HPLC) with UV detection, as described for structurally similar cathinones, can be adapted. Method optimization should include C18 columns and mobile phase adjustments (e.g., acetonitrile/phosphate buffer gradients). Gas chromatography-mass spectrometry (GC-MS) is also viable for purity assessment, with electron ionization (EI) fragmentation patterns aiding structural confirmation .
Q. What safety protocols are essential for handling this compound in laboratory settings?
General cathinone handling practices apply: nitrile gloves, lab coats, and safety goggles. Respiratory protection is typically unnecessary unless aerosolization occurs. Glove material compatibility should be validated through breakthrough time testing, as specific data for 4-Methylpentedrone is limited .
Q. How should researchers address discrepancies in reported pharmacological effects of 4-Methylpentedrone?
Conduct comparative in vitro assays (e.g., dopamine transporter [DAT] inhibition) using standardized concentrations (e.g., 0.1–100 µM) and control compounds (e.g., α-PVP or cocaine). Replicate studies across multiple cell batches to account for variability in receptor expression levels .
Advanced Research Questions
Q. How does 4-Methylpentedrone’s partial inhibition of DAT influence neuropharmacological experimental design?
Use concentration-response curves to compare efficacy (Emax) and potency (IC50) against full inhibitors like α-PVP. Kinetic assays (0–30 min intervals) are critical to characterize its partial agonist effects. Include behavioral paradigms (e.g., locomotor activity tests in rodents) to correlate in vitro DAT occupancy with in vivo effects .
Q. What strategies resolve contradictions between in vitro transporter inhibition and in vivo behavioral outcomes?
Combine microdialysis (measuring extracellular dopamine in reward pathways like the nucleus accumbens) with behavioral economics assays. Discrepancies may arise from pharmacokinetic factors, necessitating tissue distribution studies and metabolite profiling via LC-MS/MS .
Q. How can metabolic stability assays predict in vivo clearance of this compound?
Optimize assays using pooled human liver microsomes with NADPH cofactors, sampling at 0, 5, 15, 30, and 60 minutes. Include phase II enzymes (e.g., UDP-glucuronosyltransferases) and compare degradation rates to structurally related cathinones with known pharmacokinetics .
Q. What experimental designs validate 4-Methylpentedrone’s unique neurotoxicity profile compared to other cathinones?
Employ transcriptomic analysis (RNA sequencing) in dopaminergic cell lines exposed to subtoxic concentrations (EC10–EC50). Assess mitochondrial dysfunction via Seahorse assays and compare results to full DAT inhibitors like mephedrone. In vivo models should include repeated dosing regimens with post-mortem tyrosine hydroxylase immunohistochemistry .
Methodological Notes
- Safety Data : While no acute toxicity is reported for similar cathinones, assume baseline precautions due to structural similarities to stimulants like 4-MMC .
- Storage : For long-term stability, store at -20°C in airtight containers, referencing protocols for mephedrone hydrochloride .
- Data Validation : Cross-reference findings with structural analogs (e.g., 4-MPD vs. 4-MEC) to identify compound-specific trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
